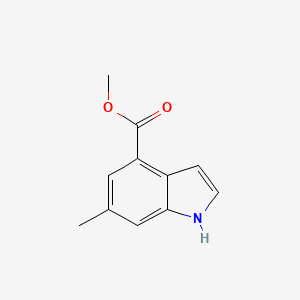

methyl 6-methyl-1H-indole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-methyl-1H-indole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-9(11(13)14-2)8-3-4-12-10(8)6-7/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXFVUFQRGWNEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CNC2=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 4-Methoxycarbonyl-6-methylindole

Prepared by: Gemini, Senior Application Scientist

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-methoxycarbonyl-6-methylindole, a substituted indole derivative of significant interest in medicinal chemistry and organic synthesis. Due to the specific substitution pattern, this molecule serves as a valuable scaffold for the development of novel therapeutic agents. This document consolidates available chemical data, proposes a robust synthetic strategy, and discusses its potential applications, providing a foundational resource for researchers in the field.

Core Chemical Identity and Properties

4-Methoxycarbonyl-6-methylindole, systematically named methyl 6-methyl-1H-indole-4-carboxylate , is a bifunctional aromatic heterocycle. The indole core is a privileged structure in drug discovery, and the specific placement of a methyl group at the 6-position and a methoxycarbonyl group at the 4-position offers unique opportunities for molecular design and derivatization.

Physicochemical Data Summary

Direct experimental data for this specific molecule is not widely published. The following properties are estimated based on closely related analogs such as methyl indole-4-carboxylate and various methylindoles.

| Property | Value (Estimated) | Source/Basis for Estimation |

| Molecular Formula | C₁₁H₁₁NO₂ | Calculated |

| Molecular Weight | 189.21 g/mol | Calculated[1] |

| Appearance | Off-white to pale yellow solid | Analogy to methyl indole-4-carboxylate[2] |

| Melting Point | 70-85 °C | Interpolated from methyl indole-4-carboxylate (68-71 °C) and methyl indole-6-carboxylate (76-80 °C)[3] |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate, and chlorinated solvents. Sparingly soluble in water. | General solubility of indole esters |

| CAS Number | Not definitively assigned in public databases. | N/A |

Spectroscopic Signature (Predicted)

The structural features of 4-methoxycarbonyl-6-methylindole suggest a distinct spectroscopic profile.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the C6-methyl protons, and the methoxy protons of the ester. The chemical shifts would be influenced by the electron-withdrawing nature of the C4-ester and the electron-donating C6-methyl group.

-

¹³C NMR: The carbon spectrum will display 11 distinct resonances corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will appear significantly downfield. A detailed study of various methylindoles provides a basis for predicting these shifts[4].

-

Mass Spectrometry: The molecular ion peak (M+) in an electron ionization (EI) mass spectrum would be observed at m/z = 189.[1]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-H stretching of the aromatic and methyl groups.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted indoles is a cornerstone of heterocyclic chemistry. For 4-methoxycarbonyl-6-methylindole, the Fischer indole synthesis represents a classical and highly adaptable approach. This method involves the acid-catalyzed cyclization of a phenylhydrazone.

Proposed Synthetic Workflow: Fischer Indole Synthesis

The proposed pathway begins with commercially available starting materials and proceeds through a reliable and well-documented reaction cascade.

Caption: Proposed Fischer indole synthesis pathway for 4-methoxycarbonyl-6-methylindole.

Experimental Protocol (Illustrative)

-

Preparation of 4-Carboxy-2-methylphenylhydrazine:

-

Dissolve 3-methyl-5-aminobenzoic acid in aqueous hydrochloric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Reduce the resulting diazonium salt in situ with a solution of sodium sulfite or tin(II) chloride to yield the corresponding phenylhydrazine hydrochloride, which can be isolated by filtration.

-

-

Esterification:

-

Reflux the 4-carboxy-2-methylphenylhydrazine hydrochloride in methanol with a catalytic amount of sulfuric acid for several hours.

-

Neutralize the reaction mixture, extract with an organic solvent, and purify to obtain methyl 3-(2-hydrazinyl)-5-methylbenzoate.

-

-

Fischer Indole Synthesis:

-

Condense the synthesized hydrazine (methyl 3-(2-hydrazinyl)-5-methylbenzoate) with methyl pyruvate in a suitable solvent like ethanol to form the hydrazone.

-

Heat the resulting hydrazone with a strong acid catalyst such as polyphosphoric acid (PPA) or zinc chloride. The reaction proceeds via a[1][1]-sigmatropic rearrangement followed by ammonia elimination and aromatization.

-

Upon completion, quench the reaction with ice water, neutralize, and extract the product.

-

Purify the crude product by column chromatography or recrystallization to yield 4-methoxycarbonyl-6-methylindole.

-

Causality Behind Experimental Choices:

-

The choice of 3-methyl-5-aminobenzoic acid as the starting material is critical as it dictates the final substitution pattern on the indole's benzene ring.

-

The Fischer indole synthesis is selected for its reliability and tolerance of various functional groups, including esters.

-

Polyphosphoric acid is an effective catalyst for the cyclization step, acting as both a Lewis acid and a dehydrating agent.

Chemical Reactivity and Derivatization

The reactivity of 4-methoxycarbonyl-6-methylindole is governed by the interplay of its constituent functional groups. The indole nucleus is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.

Caption: Key reactivity sites of the 4-methoxycarbonyl-6-methylindole scaffold.

-

N-Functionalization: The indole nitrogen can be readily alkylated or acylated under basic conditions. This provides a handle for modulating the molecule's pharmacokinetic properties.

-

C3-Electrophilic Substitution: Reactions such as the Vilsmeier-Haack (formylation), Mannich (aminomethylation), and Friedel-Crafts reactions are expected to proceed at the C3 position, allowing for the introduction of a wide range of substituents.

-

Ester Manipulation: The methoxycarbonyl group at the C4 position is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to amides, or reduced to an alcohol. These transformations are crucial for building more complex molecules and for structure-activity relationship (SAR) studies.

Applications in Research and Drug Development

Indole derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. Substituted indole-4-carboxylates, in particular, serve as key intermediates in the synthesis of compounds with diverse biological activities.

-

Anticancer Agents: The indole scaffold is present in many kinase inhibitors. Derivatives of 4-methoxycarbonyl-6-methylindole could be elaborated to target kinases such as VEGFR, FGFR, and PDGFR, which are implicated in tumor angiogenesis and proliferation[5]. The methyl group at the 6-position can provide beneficial steric and electronic effects for receptor binding.

-

Antiviral and Antimicrobial Agents: Indole derivatives have shown promise as inhibitors of viral enzymes and bacterial growth. The specific substitution pattern of this molecule could be exploited to develop novel agents in this therapeutic area.

-

CNS Disorders: Many neurotransmitters, such as serotonin, are based on an indole structure. Consequently, indole derivatives are frequently explored for the treatment of neurological and psychiatric conditions[2].

-

Material Science: Indole-based compounds are also utilized in the development of organic electronic materials and dyes, although this is a less explored area for this specific derivative[2].

Safety, Handling, and Storage

As a laboratory chemical, 4-methoxycarbonyl-6-methylindole should be handled with appropriate precautions.

-

Hazard Classification: Based on analogs like methyl indole-4-carboxylate, this compound is likely to be classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Conclusion

4-Methoxycarbonyl-6-methylindole is a strategically important building block for chemical synthesis and drug discovery. While detailed experimental data for this specific isomer is limited in the public domain, its synthesis is achievable through established methods like the Fischer indole synthesis. Its versatile functional groups offer multiple avenues for derivatization, making it a valuable scaffold for generating libraries of compounds for biological screening. The insights provided in this guide are intended to facilitate further research and unlock the full potential of this promising indole derivative.

References

-

PubChem. (n.d.). methyl 6-methyl-1H-indole-2-carboxylate. Retrieved from [Link]

- Kaushik, N. K., Kaushik, N., & Verma, A. K. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662.

- Zhang, H., et al. (2017). Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors. European Journal of Medicinal Chemistry, 139, 893-903.

- Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996–999.

Sources

- 1. methyl 6-methyl-1H-indole-2-carboxylate | C11H11NO2 | CID 4715128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 吲哚-6-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles [authors.library.caltech.edu]

- 5. Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: N-Alkylation Protocols for Methyl 6-methyl-1H-indole-4-carboxylate

This Application Note provides a comprehensive technical guide for the N-alkylation of methyl 6-methyl-1H-indole-4-carboxylate . This specific scaffold presents unique challenges due to the peri-interaction between the N1-H and the C4-ester, as well as the electronic deactivation of the indole ring.

Executive Summary & Substrate Analysis

Target Molecule: Methyl 6-methyl-1H-indole-4-carboxylate CAS: 1000342-84-0 (Generic Reference) Core Challenge: Balancing N-nucleophilicity against C4-steric hindrance while preventing ester hydrolysis.

Mechanistic Insight: The "Push-Pull" Dynamic

Successful alkylation of this substrate requires understanding two competing forces:

-

Electronic Activation (The Pull): The C4-methyl ester is a strong electron-withdrawing group (EWG). Through conjugation, it increases the acidity of the N1-proton (pKa

15-16 in DMSO) compared to unsubstituted indole (pKa -

Steric Deactivation (The Push): The C4-ester exerts a peri-effect, creating steric bulk directly above the N1 site. This hinders the approach of bulky electrophiles and can retard the

transition state.

Implication: While the anion forms easily, it is sterically crowded. Conditions must favor a "loose" ion pair to maximize nucleophilicity without resorting to temperatures that degrade the methyl ester.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to select the optimal alkylation strategy for your specific electrophile and scale.

Figure 1: Decision tree for selecting N-alkylation conditions based on electrophile reactivity and scale.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (NaH / DMF)

Best for: Unreactive electrophiles, maximizing yield on small-to-medium scale.

Reagents:

-

Substrate: Methyl 6-methyl-1H-indole-4-carboxylate (1.0 equiv)

-

Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 - 1.5 equiv)

-

Solvent: Anhydrous DMF (0.1 M concentration)

-

Electrophile: Alkyl Halide (1.2 - 1.5 equiv)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask under

or Ar atmosphere. -

Solubilization: Dissolve the indole substrate in anhydrous DMF. Cool to 0 °C in an ice bath.

-

Note: DMF is critical here to dissociate the tight Na-Indolyl ion pair, overcoming the C4-steric hindrance.

-

-

Deprotonation: Add NaH portion-wise over 5 minutes.

-

Observation: Evolution of

gas. The solution will likely turn yellow/orange, indicating anion formation. -

Time: Stir at 0 °C for 30 minutes.

-

-

Alkylation: Add the electrophile dropwise via syringe.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc 7:3). Look for the disappearance of the lower Rf spot (NH-indole).

-

-

Quench & Workup:

Protocol B: The "Mild Approach" (Cs₂CO₃ / Acetonitrile)

Best for: Highly reactive electrophiles (MeI, Benzyl Bromide) and substrates sensitive to strong bases.

Rationale: Cesium (Cs+) is a large cation ("soft") that forms a loose ion pair with the indolyl anion, enhancing nucleophilicity without the harsh basicity of hydride.

Reagents:

-

Substrate (1.0 equiv)

-

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (0.2 M)

-

Electrophile (1.2 equiv)

Step-by-Step Workflow:

-

Combine substrate,

, and electrophile in a reaction vial. -

Add solvent (MeCN).

-

Heat: Stir at 50–60 °C for 4–12 hours.

-

Note: The C4-ester steric hindrance often necessitates mild heating, even with reactive electrophiles, to drive the reaction to completion.

-

-

Workup: Filter off the inorganic solids through a pad of Celite. Concentrate the filtrate.

-

Purification: Flash chromatography is usually required.

Protocol C: Phase Transfer Catalysis (Process Scale)

Best for: Multi-gram scale up, green chemistry compliance, avoiding DMF.

Reagents:

-

Substrate (1.0 equiv)

-

Solvent: Toluene or 2-MeTHF (0.5 M)

-

Base: Potassium Carbonate (

) (solid, finely ground, 3.0 equiv) -

Catalyst: Tetrabutylammonium bromide (TBAB) or Iodide (TBAI) (10 mol%)

Step-by-Step Workflow:

-

Dissolve substrate and electrophile in Toluene.

-

Add solid

and the Phase Transfer Catalyst (TBAB). -

Reflux: Heat to vigorous reflux (

) with rapid mechanical stirring. -

Monitoring: Reaction may take 12–24 hours.

-

Workup: Cool to RT. Add water to dissolve salts. Separate layers. The product remains in the Toluene layer (very clean profile).

Analytical Data & Troubleshooting

Expected Data Profile

| Parameter | Value / Characteristic |

| TLC (Hex/EtOAc 7:3) | Product Rf ~ 0.6–0.7 (Higher than SM) |

| Disappearance of NH broad singlet (~11.5 ppm). Appearance of N-Alkyl signals (e.g., N-Me singlet ~3.8–4.0 ppm). | |

| Regioselectivity | >95:5 (N-alkylation vs. C-alkylation). The C4-EWG deactivates the C3 position, suppressing C-alkylation. |

Troubleshooting Guide

| Problem | Root Cause | Solution |

| Low Conversion | Steric clash at C4/N1 interface. | Switch from Method B to Method A (NaH). Increase Temp to 60°C. |

| Ester Hydrolysis | Wet solvent or aqueous base exposure. | Ensure anhydrous DMF . Avoid NaOH/KOH. Use |

| C3-Alkylation | Use of "soft" electrophiles or Mg/Zn bases. | Stick to NaH or K/Cs bases (Hard bases favor N-attack). |

Visual Workflow: Method A (NaH)

Figure 2: Step-by-step workflow for the Sodium Hydride mediated N-alkylation.

References

-

General Indole Alkylation Mechanics

- Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1996.

-

Topic: Electronic effects on indole nucleophilicity.[8]

-

Cesium Carbonate Protocols

- Funes-Ardoiz, I., et al. "Mild N-Alkylation of Indoles using Cesium Carbonate." Journal of Organic Chemistry, 2017.

-

Phase Transfer Catalysis for Indoles

- Bogdal, D., et al.

-

Synthesis of Methyl 6-methyl-1H-indole-4-carboxylate (Analogous)

- Patent Reference: WO2008056147 - "Indole Derivatives as Antiviral Agents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]

- 3. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. environmentclearance.nic.in [environmentclearance.nic.in]

- 5. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 6. Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation [organic-chemistry.org]

- 7. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Navigating the Challenges of Ester Hydrolysis in Sterically Hindered Indoles

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the ester hydrolysis of sterically hindered indoles. Our goal is to equip you with the knowledge and practical insights needed to overcome common experimental hurdles and achieve successful outcomes in your synthetic endeavors.

Introduction: The Inherent Difficulty of Hydrolyzing Sterically Hindered Indole Esters

Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The ester functional group is a common feature in indole-containing intermediates and final products, often requiring hydrolysis to unmask a carboxylic acid for further derivatization or to reveal the active form of a drug molecule. However, when the ester moiety is sterically encumbered, either by bulky substituents on the indole ring or a hindered alcohol portion of the ester, standard hydrolysis conditions often prove ineffective, leading to low yields, incomplete reactions, or decomposition.[3]

This guide is designed to provide a systematic approach to troubleshooting these challenging transformations. We will delve into the mechanistic underpinnings of why these reactions fail and provide a suite of alternative strategies, complete with detailed protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: Why is the saponification of my sterically hindered indole ester so slow or incomplete?

A1: Standard saponification, typically employing aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), relies on the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[4][5] With sterically hindered esters, this attack is physically blocked by bulky groups surrounding the electrophilic center.[3][6] This steric hindrance dramatically increases the activation energy of the reaction, resulting in sluggish or non-existent hydrolysis under standard conditions.[6][7] Furthermore, the inherent insolubility of many complex indole derivatives in purely aqueous media can lead to a heterogeneous reaction mixture, further impeding the reaction rate.

Q2: I've tried increasing the temperature and concentration of my base, but I'm still getting poor results. What's happening?

A2: While forcing conditions like high temperatures and concentrated base might seem like a logical next step, they can often be counterproductive. Indole rings, particularly those with electron-donating or sensitive functional groups, can be susceptible to degradation under harsh basic conditions.[8] You may observe the formation of tars or unidentifiable byproducts. Moreover, for some substrates, simply increasing the temperature does not sufficiently overcome the steric barrier to nucleophilic attack.

Q3: Are there alternative nucleophiles or reaction conditions that can overcome this steric hindrance?

A3: Absolutely. When the traditional approach fails, it's time to consider alternative strategies that either employ a more potent nucleophile, alter the reaction medium to enhance nucleophilicity, or change the reaction mechanism entirely. Some effective approaches include:

-

Non-Aqueous Hydrolysis: Using "naked" or poorly solvated hydroxide ions in a non-aqueous medium can significantly enhance nucleophilicity.[7][9]

-

Alternative Reagents: Reagents like trimethyltin hydroxide offer a milder and often more selective method for ester hydrolysis.[10][11]

-

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates by rapidly and efficiently heating the reaction mixture, often leading to cleaner and faster conversions.[12][13][14]

Q4: Can acid-catalyzed hydrolysis be an option?

A4: Acid-catalyzed hydrolysis is a viable alternative, proceeding through a different mechanism involving protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water.[15][16] However, this method is also subject to steric effects and the equilibrium nature of the reaction can be a drawback.[16] For substrates with acid-labile functional groups, this method may not be suitable.

Troubleshooting Guide: From Diagnosis to Solution

Problem 1: Low to No Conversion Under Standard Saponification Conditions

Symptoms:

-

TLC analysis shows predominantly starting material even after prolonged reaction times.

-

Isolated yield of the desired carboxylic acid is negligible.

Potential Causes & Solutions:

| Cause | Proposed Solution | Scientific Rationale |

| Steric Hindrance | Switch to a non-aqueous hydrolysis system. A highly effective method involves using sodium hydroxide in a mixture of methanol (MeOH) and dichloromethane (CH2Cl2).[7][9] | In a non-polar, aprotic solvent like CH2Cl2, the hydroxide ion is poorly solvated, making it a much more potent nucleophile (a "naked" hydroxide) that can more readily attack the sterically hindered carbonyl.[7][9] |

| Poor Solubility | Employ a co-solvent system like tetrahydrofuran (THF)/water or dioxane/water to improve the solubility of the indole ester.[4] | A homogeneous reaction mixture ensures that the hydroxide ion and the ester are in the same phase, increasing the frequency of effective collisions. |

| Insufficient Nucleophilicity | Consider using potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) with a controlled amount of water.[17] | This generates a highly reactive, "anhydrous hydroxide" in a polar aprotic solvent, which is a powerful nucleophile for hindered esters.[17] |

-

Dissolve the sterically hindered indole ester (1.0 eq) in dichloromethane (CH2Cl2).

-

Prepare a 0.3 N solution of NaOH in methanol (MeOH).

-

Add the methanolic NaOH solution to the CH2Cl2 solution of the ester at room temperature, typically in a 1:9 ratio of MeOH:CH2Cl2.

-

Monitor the reaction by TLC. The reaction is often complete within a few hours at room temperature.

-

Upon completion, the precipitated sodium salt of the carboxylic acid can be collected by filtration or the reaction can be worked up by acidification and extraction.

Problem 2: Product Degradation Under Forcing Conditions

Symptoms:

-

Formation of a dark, tarry reaction mixture.

-

Multiple spots on TLC, indicating byproduct formation.

-

Low isolated yield of the desired product despite consumption of the starting material.

Potential Causes & Solutions:

| Cause | Proposed Solution | Scientific Rationale |

| Base Sensitivity of the Indole Ring | Employ a milder reagent such as trimethyltin hydroxide (Me3SnOH).[10][11] | Me3SnOH is a neutral reagent that can effect ester hydrolysis under much milder conditions (often at room temperature or with gentle heating), thus preserving sensitive functional groups on the indole nucleus.[10][18] |

| Thermal Decomposition | Utilize microwave-assisted hydrolysis with a weaker base like potassium carbonate (K2CO3) in ethanol.[12][13] | Microwave heating allows for rapid and uniform heating of the reaction mixture to the target temperature, reducing the overall reaction time and minimizing the formation of thermal degradation byproducts.[13][14] |

| Side Reactions | If applicable, consider enzymatic hydrolysis. | Enzymes offer unparalleled selectivity and operate under mild, physiological conditions (neutral pH, room temperature), which can prevent side reactions and protect sensitive functional groups.[19] |

-

To a solution of the hindered indole ester (1.0 eq) in a non-polar solvent such as 1,2-dichloroethane (DCE), add trimethyltin hydroxide (Me3SnOH, typically 2-4 eq).

-

Heat the reaction mixture to reflux (around 80-90 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and partition between an organic solvent and aqueous HCl. The product will be in the organic layer.

-

Carefully remove the organotin byproducts, often through column chromatography or by precipitation.

Concluding Remarks

The hydrolysis of sterically hindered indole esters is a frequently encountered challenge in organic synthesis. A thorough understanding of the underlying principles of steric hindrance and nucleophilicity is paramount to overcoming these obstacles. By moving beyond standard saponification conditions and embracing alternative methodologies such as non-aqueous hydrolysis, milder reagents like trimethyltin hydroxide, or advanced techniques like microwave-assisted synthesis, researchers can significantly improve their success rates. This guide provides a starting point for troubleshooting these difficult reactions, and we encourage a systematic and rational approach to experimental design.

References

- Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions.

-

Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

-

Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

-

Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. [Link]

-

Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918–920. [Link]

-

Various Authors. Synthesis of indoles. Organic Chemistry Portal. [Link]

-

Various Authors. (2016). Difficult hydrolysis of an hindered ester. Sciencemadness.org. [Link]

-

Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

-

Reyes-González, M. A., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. [Link]

-

Nicolaou, K. C., et al. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie International Edition, 44(9), 1378-1382. [Link]

-

Huters, A. D., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5768–5771. [Link]

-

Nicolaou, K. C., et al. (2005). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Angewandte Chemie. [Link]

-

Clark, J. (2022). The mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

-

Chiba University. (2025). Scientists crack indole's toughest bond with copper, unlocking new medicines. ScienceDaily. [Link]

-

Reyes-González, M. A., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PMC. [Link]

-

Bull, J. A., & Mousseau, J. J. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(24), 6348–6351. [Link]

-

Oreate AI Blog. (2026). A Review of the Indole Synthesis Reaction System. [Link]

-

Chighine, A., et al. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. The Journal of Organic Chemistry, 74(12), 4638–4641. [Link]

-

Various Authors. (2025). Microwave-assisted direct amidation of thioesters: a green approach. ResearchGate. [Link]

-

Wikipedia. Protecting group. [Link]

-

TutorChase. How is saponification related to esters?. [Link]

-

Various Authors. Protecting Groups. [Link]

-

Nicolaou, K. C., et al. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Semantic Scholar. [Link]

-

Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

Various Authors. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. [Link]

-

Reddit. (2025). Age-old question: How do you hydrolyse a neopentylic methyl ester?. r/Chempros. [Link]

-

Various Authors. (1979). Preparation of highly hindered steroid esters: application of some newer methods of esterification. PubMed. [Link]

-

Various Authors. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. [Link]

- Various Authors. (2004). Enzymatic deprotection of amines and hydroxides.

-

Various Authors. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

-

Various Authors. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. [Link]

Sources

- 1. sciencedaily.com [sciencedaily.com]

- 2. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]

- 3. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tutorchase.com [tutorchase.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Indole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. One moment, please... [chemistrysteps.com]

- 17. scite.ai [scite.ai]

- 18. reddit.com [reddit.com]

- 19. US6828119B2 - Enzymatic deprotection of amines and hydroxides - Google Patents [patents.google.com]

Comprehensive Guide to HPLC Analysis: Methyl 6-methyl-1H-indole-4-carboxylate

The following guide provides an in-depth technical analysis of the HPLC retention behavior of Methyl 6-methyl-1H-indole-4-carboxylate , focusing on method development, regioisomer separation, and performance comparisons against standard alternatives.

Executive Summary

Methyl 6-methyl-1H-indole-4-carboxylate (CAS: 1090903-90-4) is a critical heterocyclic building block used in the synthesis of pharmaceuticals, particularly PARP inhibitors and kinase inhibitors. Its structural integrity—specifically the position of the methyl group at C6 and the ester at C4—is vital for biological activity.

The primary analytical challenge is not merely determining its retention time, but resolving it from its regioisomers (e.g., 5-methyl, 7-methyl, or 2-methyl analogs) which often co-elute on standard C18 columns due to identical molecular weights and similar lipophilicity. This guide compares the standard C18 approach ("Baseline Performance") with advanced Phenyl-Hexyl stationary phases ("High-Performance Alternative") to demonstrate superior resolution strategies.

Compound Profile & Physicochemical Properties[1][2][3]

Understanding the molecule's properties is the first step in predicting retention behavior.

| Property | Specification | Analytical Implication |

| Compound Name | Methyl 6-methyl-1H-indole-4-carboxylate | Target Analyte |

| CAS Number | 1090903-90-4 | Unique Identifier |

| Molecular Formula | C₁₁H₁₁NO₂ | MW: 189.21 g/mol |

| LogP (Predicted) | ~2.8 - 3.1 | Moderately lipophilic; elutes after simple indoles. |

| pKa (NH) | ~16 (Very weak acid) | Remains neutral in standard RP-HPLC (pH 2-8). |

| pKa (Conjugate Acid) | ~ -2 (Protonation of carbonyl) | Requires acidic mobile phase to suppress silanol interactions. |

Comparative Analysis: Performance of HPLC Methodologies

This section objectively compares the "Standard" industry approach against an "Optimized" alternative for this specific isomer separation.

Option A: The Standard C18 Method (Baseline)

Best for: Rough purity checks, synthetic reaction monitoring.

-

Stationary Phase: C18 (Octadecylsilyl), e.g., Agilent Zorbax Eclipse Plus C18.

-

Mechanism: Hydrophobic interaction.

-

Performance:

-

Retention Time (RT): ~5.5 – 6.5 min (under gradient conditions described below).

-

Pros: Robust, widely available, predictable for non-isomeric impurities.

-

Cons: Poor Selectivity for Regioisomers. The 5-methyl and 6-methyl isomers often co-elute as a single broad peak because their hydrophobicity is nearly identical.

-

Option B: The Phenyl-Hexyl / Biphenyl Method (Recommended Alternative)

Best for: Final QC, Isomer resolution, Impurity profiling.

-

Stationary Phase: Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl).

-

Mechanism: Hydrophobic interaction +

- -

Performance:

-

Retention Time (RT): ~6.0 – 7.5 min.

-

Pros: Superior Selectivity. The electron density of the indole ring interacts differently with the phenyl stationary phase depending on the methyl substitution pattern (steric and electronic effects).

-

Result: Baseline separation of 6-methyl (Target) from 5-methyl and 7-methyl impurities.

-

Detailed Experimental Protocols

To validate the retention time and purity, use the following self-validating protocols.

Protocol 1: High-Resolution Gradient Method (Recommended)

System Suitability:

-

Tailing Factor: < 1.5 (Critical for indole derivatives).

-

Resolution (Rs): > 1.5 between Target and nearest Isomer (if spiked).

| Parameter | Condition |

| Column | Biphenyl or Phenyl-Hexyl , 150 x 4.6 mm, 2.7 µm or 3.5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid (Suppresses ionization, improves peak shape) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C (Controlled) |

| Detection | UV @ 280 nm (Indole characteristic absorption) and 254 nm |

| Injection Vol | 5 - 10 µL |

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10% | Equilibration |

| 2.0 | 10% | Isocratic Hold (Focus sample) |

| 12.0 | 90% | Linear Gradient |

| 15.0 | 90% | Wash |

| 15.1 | 10% | Re-equilibration |

| 20.0 | 10% | End |

Predicted Relative Retention Data

Based on solvophobic theory and

-

Methyl 6-fluoro-1H-indole-4-carboxylate (Reference): Elutes Earlier (More polar).

-

Methyl 1H-indole-4-carboxylate (Unsubstituted): Elutes Earlier .

-

Methyl 7-methyl-1H-indole-4-carboxylate (Isomer): Elutes Close/Before (Steric hindrance at ester reduces effective lipophilicity).

-

Methyl 6-methyl-1H-indole-4-carboxylate (TARGET) : ~6.8 min (Intermediate retention).

-

Methyl 5-methyl-1H-indole-4-carboxylate (Isomer): Elutes Close/After (Often most difficult to resolve).

Method Development Decision Tree

The following diagram illustrates the logical workflow for optimizing the analysis of Methyl 6-methyl-1H-indole-4-carboxylate, specifically addressing the "Alternative" pathways when standard methods fail.

Caption: Decision tree for selecting the optimal stationary phase. C18 is sufficient for crude checks, but Phenyl-Hexyl is required for isomer-specific resolution.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction between Indole NH and free silanols on silica. | Ensure 0.1% Formic Acid or TFA is present in both mobile phases. Increase buffer concentration to 10mM Ammonium Formate if needed. |

| Split Peak | Sample solvent mismatch. | Dissolve sample in the starting mobile phase (10% ACN / 90% Water). Do not inject 100% DMSO or MeOH slugs. |

| RT Shift | pH fluctuation. | Indole esters are sensitive to hydrolysis at high pH. Keep mobile phase pH < 5.0 . |

References

-

Sigma-Aldrich .[1] Methyl 6-methyl-1H-indole-4-carboxylate Product Page. Catalog No. 1090903-90-4. Link

-

ChemicalBook . Methyl 6-methyl-1H-indole-4-carboxylate Properties and Suppliers. Link

-

Frankenberger, W. T., & Poth, M. (1987).[2] Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.[2] Link

-

BenchChem . Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate (Analogous Methodology). Link

-

Fluorochem . Methyl 6-methyl-1H-indole-4-carboxylate Analysis Data. Link

Sources

A Senior Application Scientist's Guide to the Validation of Indole Purity by LC-MS and its Alternatives

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of starting materials and intermediates is not just a matter of quality control; it is the bedrock of reproducible and reliable results. Indole and its derivatives are privileged scaffolds in a vast array of pharmacologically active compounds. Consequently, the rigorous validation of their purity is a critical, non-negotiable step in the research and development pipeline.

This guide provides an in-depth, technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of indole purity, benchmarked against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references, empowering you to make informed decisions for your analytical needs.

The Central Role of Purity in Indole Chemistry

Indole is not merely a precursor; its structural integrity directly influences the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, which can arise from the synthetic route or degradation, can have unintended pharmacological or toxicological effects.[1][2] Common impurities in commercially available indole can include substituted indoles (e.g., 2-methylindole, 3-methylindole), cyclic compounds like quinoline, and various aniline derivatives.[1] Therefore, an analytical method must be not only sensitive but also highly specific to distinguish the target indole from these structurally similar compounds.

LC-MS: The Gold Standard for Indole Purity Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preeminent technique for the analysis of a wide range of pharmaceutical compounds, and for good reason.[3][4] Its coupling of the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry makes it exceptionally well-suited for the analysis of indole and its derivatives.

Why LC-MS is Superior for Indole Analysis: A Mechanistic Perspective

The choice of an analytical technique should always be driven by the physicochemical properties of the analyte. Indole, while relatively small, is a polar molecule that is not always readily volatile, making it an ideal candidate for LC-MS.[5]

-

Versatility: LC-MS can handle a wide range of compounds, including those that are non-volatile or thermally labile, a common characteristic of more complex indole derivatives.[6]

-

Sensitivity and Selectivity: The high sensitivity of modern mass spectrometers allows for the detection and quantification of trace-level impurities.[7] Furthermore, the selectivity of MS, particularly with tandem mass spectrometry (MS/MS), provides unambiguous identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, minimizing the risk of matrix interference.[3][8]

A Self-Validating LC-MS Protocol for Indole Purity Assessment

The following protocol is designed to be a robust, self-validating system for the determination of indole purity, in line with the principles outlined in the ICH Q2(R1) and Q2(R2) guidelines.[9][10][11][12]

Experimental Workflow

Caption: Workflow for LC-MS method validation of indole purity.

Step-by-Step Methodology

1. Instrumentation:

-

HPLC system with a gradient pump, autosampler, and column oven.

-

Mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.

Rationale for APCI: Indole is a relatively non-polar molecule. While Electrospray Ionization (ESI) is a common ionization technique, APCI is often more efficient for less polar compounds and can provide a strong signal for indole.[5][7]

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Causality: A C18 column provides excellent hydrophobic retention for indole and many of its common, less polar impurities, enabling good chromatographic separation.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: The acidic mobile phase (formic acid) helps to protonate the indole molecule, leading to better peak shape and improved ionization efficiency in positive ion mode. Acetonitrile is a common organic modifier that provides good separation of indole and related compounds.

-

-

Gradient Elution: A typical gradient might start at 20% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Causality: A gradient elution is crucial for separating impurities with a wide range of polarities that may be present in the indole sample.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

-

Ionization Mode: APCI, Positive.

-

Scan Mode:

-

Key Parameters (to be optimized): Nebulizer pressure, drying gas flow and temperature, capillary voltage.

4. Validation Parameters (as per ICH Q2(R1)/Q2(R2)): [9][10][11][12]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a blank (solvent), the indole standard, a spiked sample with known impurities, and the test sample. The method should show no interfering peaks at the retention time of indole.[9]

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations of the indole reference standard are analyzed, and the peak areas are plotted against concentration. The correlation coefficient (r²) should be ≥ 0.99.[5][9]

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

-

Accuracy: The closeness of the test results to the true value. This is determined by analyzing a sample with a known concentration of indole (e.g., a spiked sample) and calculating the percent recovery. Acceptance criteria are typically 98-102%.

-

Precision: The degree of scatter between a series of measurements.

-

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

-

Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

-

The relative standard deviation (RSD) for precision should typically be ≤ 2%.

-

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.

| Feature | LC-MS | GC-MS | HPLC-UV |

| Principle | Separation in liquid phase, detection by mass | Separation in gas phase, detection by mass | Separation in liquid phase, detection by UV absorbance |

| Analyte Suitability | Wide range, including non-volatile and thermally labile compounds | Volatile and thermally stable compounds | Compounds with a UV chromophore |

| Sensitivity | Very high (pg to fg range)[14] | High (pg range) | Moderate (ng to µg range) |

| Specificity | Very high (based on m/z and fragmentation)[3] | High (based on m/z and fragmentation) | Moderate (potential for co-eluting interferences) |

| Sample Preparation | Generally simple, often "dilute and shoot" | May require derivatization for polar compounds | Simple, similar to LC-MS |

| Instrumentation Cost | High | Moderate to High | Low to Moderate |

| Throughput | Moderate | Moderate | High |

| Best For | Comprehensive purity analysis, identification of unknown impurities, analysis of complex indole derivatives. | Analysis of volatile impurities and simple, volatile indoles. | Routine purity checks where impurities are known and have UV absorbance. |

In-depth Comparison:

-

GC-MS: For simple, volatile indoles, GC-MS can be a viable alternative.[6] However, many indole derivatives are not sufficiently volatile or thermally stable, requiring a derivatization step which can add complexity and potential for error to the analytical workflow.[6]

-

HPLC-UV: This is often a workhorse technique in many labs due to its robustness and lower cost.[4] For routine quality control where the potential impurities are known and possess a UV chromophore, HPLC-UV can be a cost-effective solution. However, its lower sensitivity and specificity compared to MS can be a significant drawback, especially when dealing with trace-level or unknown impurities that may co-elute with the main peak.[3]

Logical Relationships in Indole Purity Analysis

Caption: Decision logic for selecting an analytical method for indole purity.

Conclusion

References

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. [Link]

- Process of preparing purified aqueous indole solution.

-

Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

-

A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. [Link]

-

Identification and synthesis of impurities formed during sertindole preparation. PMC. [Link]

-

Validating Analytical Methods in Pharmaceuticals. Pharmuni. [Link]

-

Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]

-

What do common indole impurities look like? ResearchGate. [Link]

-

Conditions for LC-MS/MS analysis of indole species. ResearchGate. [Link]

-

A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI. [Link]

-

A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed. [Link]

-

Bioanalytical Method Validation and Study Sample Analysis M10. ICH. [Link]

-

Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Journal of Applied Pharmaceutical Science. [Link]

-

Identification and synthesis of impurities formed during sertindole preparation. ResearchGate. [Link]

-

A liquid chromatographic-tandem mass spectrometric method for the analysis of serotonin and related indoles in human whole blood. PubMed. [Link]

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]

-

Validation of Analytical Procedures Q2(R2). ICH. [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

-

Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. [Link]

-

Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]

-

Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI. [Link]

-

Difference Between HPLC, LC-MS, GC, and ICP-MS. Maxi Scientific. [Link]

-

Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

Sources

- 1. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 2. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. maxisci.com [maxisci.com]

- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]

- 10. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. pharmaerudition.org [pharmaerudition.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-methyl-1H-indole-4-carboxylate

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of methyl 6-methyl-1H-indole-4-carboxylate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture and corporate responsibility. This document is designed to empower laboratory personnel with the knowledge to manage this chemical waste stream with expertise and confidence.

Hazard Assessment and Characterization: The "Why" Behind the Protocol

Based on data from similar compounds, methyl 6-methyl-1H-indole-4-carboxylate should be handled as a hazardous substance with the following potential risks:

| Hazard Class | Description | Rationale & Supporting Evidence |

| Skin Irritation | May cause irritation upon direct contact with the skin.[1][2][3][4][5] | SDS for related compounds like methyl indole-4-carboxylate and 6-methylindole consistently list skin irritation (Category 2) as a primary hazard.[2][3][4][6] |

| Serious Eye Irritation | Poses a risk of serious irritation or damage if it comes into contact with the eyes.[1][2][3][4][5] | This is a common characteristic for this class of chemicals, as documented in multiple safety data sheets for similar structures.[1][2][3][4][6] |

| Respiratory Irritation | Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1][2][4][5][6] | Fine powders or aerosols can be easily inhaled during weighing or transfer operations, making this a significant route of potential exposure.[1][4][6] |

Given these characteristics, all waste generated, whether it's the pure compound, contaminated labware, or solutions, must be treated as regulated chemical waste .[7][8] Under no circumstances should this material be disposed of in regular trash or poured down the sink.[9][10][11] Such actions violate regulatory standards set by bodies like the Environmental Protection Agency (EPA) and can pose a substantial threat to human health and the environment.[7][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A rigorous PPE protocol is non-negotiable when handling and packaging methyl 6-methyl-1H-indole-4-carboxylate for disposal. The objective is to create a complete barrier, preventing any dermal, ocular, or respiratory exposure.

| PPE Item | Specification | Justification & Best Practices |

| Gloves | Powder-free nitrile gloves (double-gloving recommended). | Nitrile provides good chemical resistance. Double-gloving is a best practice when handling hazardous compounds, allowing for the removal of the outer, contaminated glove without exposing the skin.[12] Change gloves immediately if contamination is suspected.[12] |

| Eye/Face Protection | Safety goggles or safety glasses with side shields. A face shield is required if there is a splash risk.[13][14] | Protects against accidental splashes of solutions or airborne dust particles. Standard eyeglasses are insufficient.[12][14] |

| Body Protection | Long-sleeved laboratory coat. | A lab coat protects the skin and personal clothing from contamination. Ensure it is fully buttoned. |

| Respiratory Protection | NIOSH-approved respirator (e.g., N95). | Required if handling the solid compound outside of a fume hood or if there is a risk of generating dust or aerosols. Surgical masks offer no protection against chemical dust.[14] |

Waste Classification and Segregation: A Critical Decision Process

Proper disposal begins with correct classification and segregation at the point of generation.[9][15] Mixing different waste streams can create chemical hazards, complicate the disposal process, and significantly increase costs. The following decision tree illustrates the proper segregation logic for waste containing methyl 6-methyl-1H-indole-4-carboxylate.

Caption: Waste Segregation Decision Tree for Methyl 6-methyl-1H-indole-4-carboxylate.

Step-by-Step Disposal Procedures

Follow these self-validating protocols to ensure safe and compliant packaging of your chemical waste. Each step is designed to create a secure system for waste accumulation and handoff.

Protocol 4.1: Packaging Pure Compound and Contaminated Solid Waste

This protocol applies to expired or unused methyl 6-methyl-1H-indole-4-carboxylate and any solid labware (e.g., weigh boats, contaminated gloves, pipette tips, silica gel) that has come into contact with it.

-

Select an Appropriate Container: Use a high-density polyethylene (HDPE) pail or a sturdy, sealable plastic bag.[16] For pure compounds, it is often best to leave them in their original, clearly labeled container.[16]

-

Package the Waste:

-

For contaminated debris, place it directly into the designated solid waste container.

-

Ensure any sharps (needles, scalpels) are placed in a designated sharps container first.[17]

-

Do not mix solid waste with liquid waste.

-

-

Label the Container: Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. Fill it out completely, listing "methyl 6-methyl-1H-indole-4-carboxylate" and any other chemical contaminants.

-

Seal and Store: Securely close the container.[16][18] Store it in your designated Satellite Accumulation Area (SAA), away from incompatible materials.[9][19]

Protocol 4.2: Packaging Contaminated Liquid Waste

This protocol applies to all liquid solutions containing methyl 6-methyl-1H-indole-4-carboxylate, including reaction mixtures, chromatography fractions, and cleaning rinsates.

-

Select an Appropriate Container: Use a chemically compatible, shatter-resistant container with a screw-top cap, such as an HDPE or glass bottle.[8][9][18] Never use food-grade containers like milk jugs.[8][19] The container must be clean and free of any residue from previous use.

-

Segregate Waste Streams:

-

Halogenated Solvents (e.g., dichloromethane, chloroform) must be collected in a dedicated "Halogenated Waste" container.

-

Non-Halogenated Solvents (e.g., acetone, ethyl acetate, hexanes, methanol) must be collected in a dedicated "Non-Halogenated Waste" container.

-

Aqueous Waste (solutions in water or buffers) should be collected separately. Even if the compound has low water solubility, the solution is still considered hazardous waste.

-

-

Fill the Container:

-

Label the Container: Affix a hazardous waste label. List all chemical constituents by their full name, including solvents, and approximate their percentages. An accurate manifest is a regulatory requirement.

-

Seal and Store: Keep the container tightly closed at all times, except when adding waste.[18][19][20] Store it in the SAA, using secondary containment (such as a plastic tub) to contain any potential leaks. Ensure incompatible waste streams (e.g., acids and bases) are stored in separate secondary containers.[9][19]

Arranging for Final Disposal

Laboratory personnel are responsible for waste up to the point of collection. The final disposal is managed by your institution's EHS department or a licensed hazardous waste contractor.

-

Monitor Waste Levels: Request a pickup when your waste container is 90% full or according to your institution's specific time limits for SAAs.[16][20]

-

Submit a Pickup Request: Follow your organization's procedure for requesting a chemical waste pickup, which is typically done through an online system.[19]

-

Prepare for Pickup: Ensure all containers are clean on the outside, properly sealed, and accurately labeled. Move them to the designated pickup location if required by your EHS department.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the highest standards of scientific and environmental stewardship.

References

- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.

- Ace Waste. Properly Managing Chemical Waste in Laboratories.

- G&P Skip Hire. Classifying Hazardous Waste Disposal: Important Things You Should Know.

- University of Pennsylvania, Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.

- CSIR IIP. Laboratory Chemical Waste Management.

- Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.

- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.

- Environmental Hazards Services LLC. (2020, June 8). The 4 Types of Hazardous Waste.

- The University of Texas at Austin, Environmental Health & Safety. Chemical Waste.

- Thermo Fisher Scientific. (2009, April 24). SAFETY DATA SHEET - Methyl indole-6-carboxylate.

- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 6-Methylindole.

- TCI Chemicals. SAFETY DATA SHEET - Methyl Indole-4-carboxylate.

- Fisher Scientific. SAFETY DATA SHEET - Methyl 1H-indole-2-carboxylate.

- AK Scientific, Inc. SAFETY DATA SHEET - Methyl oxindole-6-carboxylate.

- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 1H-Indole, 1-methyl-.

- NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.

- Purdue University. Hazardous Waste Disposal Guidelines.

- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.

- University of Florida, IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.

- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 1-Methyl-1H-indole-4-carboxylic acid.

- Purdue University. Hazardous Waste Disposal Guidelines.

- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.

- UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. aksci.com [aksci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 8. pfw.edu [pfw.edu]

- 9. danielshealth.com [danielshealth.com]

- 10. goodway.com [goodway.com]

- 11. ptb.de [ptb.de]

- 12. pppmag.com [pppmag.com]

- 13. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]

- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 15. acewaste.com.au [acewaste.com.au]

- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 17. unsw.edu.au [unsw.edu.au]

- 18. ehrs.upenn.edu [ehrs.upenn.edu]

- 19. purdue.edu [purdue.edu]

- 20. ethz.ch [ethz.ch]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.